molecular formula C18H19ClN2O3S B5198448 4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide

Número de catálogo B5198448
Peso molecular: 378.9 g/mol
Clave InChI: KWIXUYIWWWWEGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including leukemia, lymphoma, and solid tumors. ABT-199 has shown promising results in clinical trials for the treatment of various cancers and is currently approved by the FDA for the treatment of chronic lymphocytic leukemia (CLL).

Mecanismo De Acción

4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide selectively binds to BCL-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the induction of apoptosis in cancer cells that overexpress BCL-2. 4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide has a high affinity for BCL-2 and does not affect other anti-apoptotic proteins, such as BCL-xL and MCL-1.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. The drug has also been shown to reduce tumor burden in animal models of CLL, AML, and MM. 4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide has a favorable safety profile and does not affect normal cells that do not overexpress BCL-2.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer biology. The drug has been used in preclinical studies to investigate the mechanisms of BCL-2-mediated apoptosis and to identify biomarkers of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide sensitivity. However, the synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide is complex and requires specialized expertise, limiting its availability for some researchers.

Direcciones Futuras

There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide. One area of interest is the development of combination therapies that can enhance the efficacy of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide. Another area of research is the identification of biomarkers that can predict patient response to 4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide. Additionally, there is ongoing research to investigate the role of BCL-2 in other diseases, such as Alzheimer's disease and heart failure, which may lead to new therapeutic applications for 4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide.

Métodos De Síntesis

The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide involves several steps, including the reaction of 2-chlorobenzaldehyde with N-methylsulfonamide to form 2-chlorobenzylsulfonamide. The resulting compound is then reacted with 4-aminobenzamidine to form the desired product, 4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide. The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide has been extensively studied in preclinical and clinical settings for the treatment of various cancers. The drug has shown efficacy in CLL, acute myeloid leukemia (AML), and multiple myeloma (MM). 4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide has also been studied in combination with other drugs, such as rituximab, obinutuzumab, and idasanutlin, to improve treatment outcomes.

Propiedades

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-3-12-21(25(2,23)24)16-10-8-14(9-11-16)18(22)20-13-15-6-4-5-7-17(15)19/h3-11H,1,12-13H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIXUYIWWWWEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.